molecular formula C9H7Cl2N5 B1674446 Lamotrigine CAS No. 84057-84-1

Lamotrigine

Cat. No. B1674446
CAS RN: 84057-84-1
M. Wt: 256.09 g/mol
InChI Key: PYZRQGJRPPTADH-UHFFFAOYSA-N
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Description

Lamotrigine is an antiepileptic drug belonging to the phenyltriazine class. It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . It is the first medication since lithium granted Food and Drug Administration (FDA) approval for the maintenance treatment of bipolar type I .


Synthesis Analysis

A novel process for the preparation of lamotrigine involves the preparation of a reagent by dissolving phosphorous penta oxide in methane sulfonic acid .


Molecular Structure Analysis

Lamotrigine has a molecular formula of C9H7Cl2N5, an average mass of 256.091 Da, and a monoisotopic mass of 255.007858 Da . It corresponds chemically to 3,5-diamino-6 [2,3-dichlorophenyl]-1,2,4-triazine .


Chemical Reactions Analysis

Lamotrigine undergoes extensive metabolism in the liver, primarily via UGT1A4, but UGT1A1 and UGT2B7 also contribute . It undergoes autoinduction so that clearance can increase by 17–37% .


Physical And Chemical Properties Analysis

Lamotrigine has a density of 1.6±0.1 g/cm3, a boiling point of 503.1±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 63.4±0.3 cm3, a polar surface area of 91 Å2, and a molar volume of 162.9±3.0 cm3 .

Safety And Hazards

Lamotrigine may cause a severe or life-threatening skin rash, especially in children and in people who take a very high starting dose, or those who also take valproic acid . It is toxic if swallowed and harmful to aquatic life .

Future Directions

There remains uncertainty with regard to the relative efficacy and safety of established and experimental treatments for bipolar depression. Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
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InChI

InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYZRQGJRPPTADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2023195
Record name Lamotrigine
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Molecular Weight

256.09 g/mol
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Physical Description

Solid
Record name Lamotrigine
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Boiling Point

503.1±60.0
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Solubility

In water, 170 mg/L at 25 °C, Solubility in 0.1M hydrochloric acid: 4.1 mg/mL at 25 °C, 4.88e-01 g/L
Record name Lamotrigine
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Mechanism of Action

The exact mechanism of action of lamotrigine is not fully elucidated, as it may exert cellular activities that contribute to its efficacy in a range of conditions. Although chemically unrelated, lamotrigine actions resemble those of phenytoin and carbamazepine, inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, thereby modulating the release of presynaptic excitatory neurotransmitters. Lamotrigine likely acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate. The mechanism of action of lamotrigine in reducing anticonvulsant activity is likely the same in managing bipolar disorder. Studies on lamotrigine have identified its binding to sodium channels in a fashion similar to local anesthetics, which could explain the demonstrated clinical benefit of lamotrigine in some neuropathic pain states. Lamotrigine displays binding properties to several different receptors. In laboratory binding assays, it demonstrates weak inhibitory effect on the serotonin 5-HT3 receptor. Lamotrigine also weakly binds to Adenosine A1/A2 receptors, α1/α2/β adrenergic receptors, dopamine D1/D2 receptors, GABA A/B receptors, histamine H1 receptors, κ-opioid receptor (KOR), mACh receptors and serotonin 5-HT2 receptors with an IC50>100 µM. Weak inhibitory effects were observed at sigma opioid receptors. An in vivo study revealed evidence that lamotrigine inhibits Cav2.3 (R-type) calcium currents, which may also contribute to its anticonvulsant effects., Spectrophotometry with the Ca(++)-sensitive dye fura-2 was used to study the effect of lamotrigine (LAG) on the depolarization-evoked Ca++ influx in the acutely isolated basolateral amygdala neurons. Depolarization of the neurons with high K+ resulted in the elevation of intracellular Ca++ concentration [Ca++]i in a concentration-dependent manner. The K(+)-induced Ca++ influx was completely blocked in the Ca(++)-free solution or by Cd++, indicating that depolarization-induced increases in [Ca++]i were triggered largely, if not completely, by Ca++ entry from extracellular space and Ca++ entry occurred through voltage-dependent Ca++ channels. Application of LAG reduced the depolarization-evoked Ca++ influx in a concentration-dependent manner. The effect of LAG was markedly reduced in the presence of N-type Ca++ channel blocker omega-conotoxin-GVIA (omega-CgTX). These results suggest that the action of LAG is mediated, at least in part, by the modulation of N-type Ca++ channels., Lamotrigine (LAG) is an antiepileptic drug which is believed to suppress seizures by inhibiting the release of excitatory neurotransmitters. The present study was aimed at investigating the effect of LAG on the 4-aminopyridine (4AP)-evoked glutamate release in cerebrocortical nerve terminals (synaptosomes). LAG inhibited the release of glutamate evoked by 4AP in a concentration-dependent manner. This inhibitory effect was associated with a reduction in the depolarization-evoked increase in the cytoplasmic free Ca2+ concentration ([Ca2+]C). In addition, LAG did not alter the resting synaptosomal membrane potential or 4AP-evoked depolarization. Furthermore, ionomycin-evoked glutamate release was not affected by LAG. Based on these results, we suggest that presynaptic calcium influx blockade and inhibition of glutamate release may underlie the mechanism of action of LAG. These action may also contribute to their neuroprotective properties in excitotoxic injury.
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Product Name

Lamotrigine

Color/Form

White to pale cream-colored powder. Crystals from isopropanol

CAS RN

84057-84-1
Record name Lamotrigine
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Melting Point

177-181, 216-218 °C (uncorr), 216 - 218 °C (uncorr.)
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Synthesis routes and methods I

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide as described in Reference Example 1 (0.3 g) was dissolved in ethanol (10 ml) and was irradiated by exposure to sunlight.
Quantity
0 (± 1) mol
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Name
Example 1
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0.3 g
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

(E)-2-(2',3'-dichlorophenyl)-2-(guanidinylimino)acetamide (2.5 g) was dissolved in hot ethanol (40 ml). Potassium hydroxide (2.0 g, equivalent to 5% w/v) was added and the solution was irradiated by exposure to bright sunlight and a tungsten lamp (15W).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 15W )
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

There is disclosed an improved process for the preparation of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine which process comprises the step of reacting 2,3-dichlorobenzoylchloride with cuprous cyanide in presence of acetonitrile and a cosolvent to produce dichlorobenzoyl cyanide, said dichlorobenzoyl cyanide is reacted with aminoguanidine bicarbonate to produce an intermediate product, which is cyclized in presence of aqueous potassium hydroxide to produce 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine.
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Synthesis routes and methods IV

Procedure details

A solution of 2,3-dichlorobenzoyl cyanide (32 g, 0.16M) in dimethylsulphoxide (80 ml) was added dropwise to a stirred suspension of aminoguanidine bicarbonate (81.67 g. 0.6M) which had been treated with 8N aqueous nitric acid (400 ml) at a temperature of ca 25° C. The mixture was stirred for 3 hours, then left to stand at room temperature for 7 days. The cooled mixture was stirred and basified with 0.880 aqueous ammonia (400 ml) at 20° C., then stirred with ice cooling for 30 minutes. The resulting solid was separated by filtration, washed thoroughly with water and finally dried in vacuo. The above solid was added to a 10% w/v solution of potassium hydroxide pellets in methanol (400 ml) and the solution heated to reflux for 11/2 hours. When cool the solution was evaporated down in vacuo, treated with ice water (800 ml) then stirred for 30 minutes and filtered. The residue was dried and recrystallised from isopropanol to give 3,5-diamino-(2,3-dichlorophenyl)-1,2,4-triazine Yield 6.8 g (15.6%), m.p. 216°-218° C. (uncorrected).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
81.67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
400 mL
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Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Lamotrigine

Citations

For This Compound
108,000
Citations
JA Messenheimer - Epilepsia, 1995 - Wiley Online Library
Lamotrigine (LTG) is a novel antiepileptic drug (AED) with a spectrum of activity in animal models of epilepsy similar to that of phenytoin and carbam‐azepine. In some models it …
Number of citations: 196 onlinelibrary.wiley.com
F Matsuo - Epilepsia, 1999 - Wiley Online Library
Clinical use of the antiepileptic drug (AED) lamotrigine (LTG) has dramatically increased since its introduction in Europe in 1991 and in the United States in 1994. This article surveys …
Number of citations: 141 onlinelibrary.wiley.com
B Rambeck, P Wolf - Clinical pharmacokinetics, 1993 - Springer
… Lamotrigine is a new antiepileptic agent chemically unrelated to any established drugs in … of lamotrigine in the brain is similar to the total concentration in the plasma. Lamotrigine …
Number of citations: 285 idp.springer.com
WR Garnett - Journal of child neurology, 1997 - journals.sagepub.com
The pharmacokinetics of lamotrigine have been studied in single and multiple dose studies in animals, normal volunteers, and patients with epilepsy. Lamotrigine exhibits first-order …
Number of citations: 151 journals.sagepub.com
MJ Brodie - The lancet, 1992 - elibrary.ru
Lamotrigine. … LAMOTRIGINE. … Focuses on the drug lamotrigine for the treatment of epilepsy. Mechanism of action; Efficacy; Adverse reactions; Drug interactions; Therapuetic potential; …
Number of citations: 259 elibrary.ru
DR Goldsmith, AJ Wagstaff, T Ibbotson, CM Perry - Drugs, 2003 - Springer
… lamotrigine,[62] and the pharmacokinetics of lamotrigine were not altered by coadministered bupropion,[63] in healthy volunteers. However, absorption of lamotrigine … for lamotrigine[33] …
Number of citations: 257 link.springer.com
A Richens - Epilepsia, 1994 - Wiley Online Library
Clinical trials of lamotrigine (LTG) began in 1984. By November 1992 about 5,800 patient‐years' experience of adverse effects had been compiled. In general, LTG has an acceptable …
Number of citations: 132 onlinelibrary.wiley.com
JG Reid, MJ Gitlin, LL Altshuler - The Journal of clinical psychiatry, 2013 - psychiatrist.com
… This study was not designed to compare lamotrigine to lithium monotherapy directly but rather to assess efficacy of lithium plus lamotrigine in the treatment of acute bipolar depression. …
Number of citations: 101 www.psychiatrist.com
J Messenheimer, E Lynette Mullens, L Giorgi, F Young - Drug safety, 1998 - Springer
… of age have been treated with lamotrigine in Glaxo Wellcome sponsored … lamotrigine to be effective and well tolerated in both add-on and monotherapy treatment. Safety of lamotrigine …
Number of citations: 281 link.springer.com
KL Goa, SR Ross, P Chrisp - Drugs, 1993 - Springer
… seizures respond well to lamotrigine, and there is … lamotrigine as monotherapy after discontinuation of other medications. Results of one trial suggest similar efficacy for lamotrigine …
Number of citations: 356 idp.springer.com

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